![molecular formula C18H15N3O2 B14244874 8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone CAS No. 389117-41-3](/img/structure/B14244874.png)
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone is a complex heterocyclic compound. It belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties
准备方法
The synthesis of 1,8-naphthyridines, including 8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures . For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of specific catalysts . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
化学反应分析
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its diverse biological activities . It is also used as a ligand in coordination chemistry and as a component in light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems . Additionally, it has applications in materials science, particularly in the development of eco-friendly and atom-economical synthetic approaches .
作用机制
The mechanism of action of 8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .
相似化合物的比较
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone can be compared with other 1,8-naphthyridine derivatives. Similar compounds include gemifloxacin, which is used for the treatment of bacterial infections . The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields .
属性
CAS 编号 |
389117-41-3 |
|---|---|
分子式 |
C18H15N3O2 |
分子量 |
305.3 g/mol |
IUPAC 名称 |
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C18H15N3O2/c22-16-6-2-1-5-14(16)18(23)21-9-7-15-13(11-21)10-12-4-3-8-19-17(12)20-15/h1-6,8,10,22H,7,9,11H2 |
InChI 键 |
FHNQVUBRVCMOLX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1N=C3C(=C2)C=CC=N3)C(=O)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
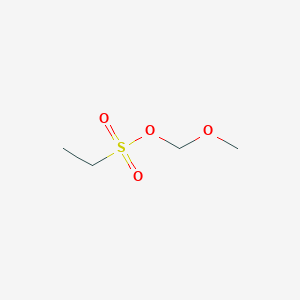
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
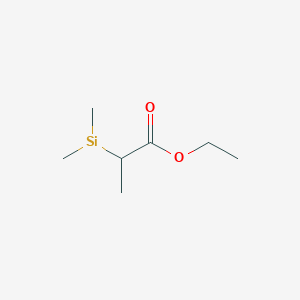
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
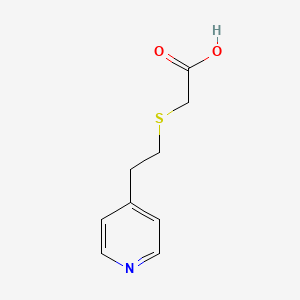
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
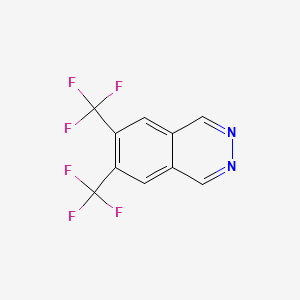
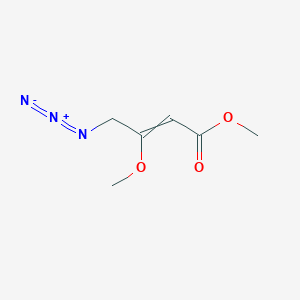

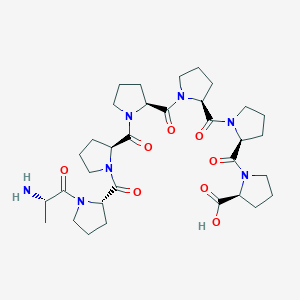
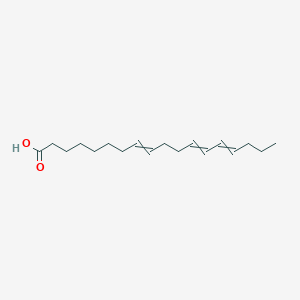
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
